Morusinol

Descripción general

Descripción

Morusinol is a member of flavones.

This compound is a natural product found in Morus lhou, Morus mongolica, and other organisms with data available.

Mecanismo De Acción

Target of Action

Morusinol, a novel isoprene flavonoid extracted from Morus alba root barks, primarily targets CHK1 and AKT1 . CHK1 plays an important role in maintaining the integrity of the cell cycle, genomic stability, and cell viability . AKT1 is a key protein implicated in colorectal cancer (CRC) progression .

Mode of Action

This compound interacts with its targets, leading to significant changes in cellular processes. It induces CHK1 degradation through the ubiquitin-proteasome pathway . This degradation results in cell cycle arrest, apoptosis, and DNA damage response in melanoma .

Biochemical Pathways

This compound affects several biochemical pathways. It suppresses the DNA damage response in melanoma by degrading CHK1 through the ubiquitin-proteasome pathway . It also impacts cholesterol metabolism by downregulating key enzymes and sterol regulatory element binding transcription factor 2 (SREBF2) .

Pharmacokinetics

It’s known that this compound is a part of a group of prenylated flavones that demonstrate oral bioavailability

Result of Action

This compound has demonstrated significant molecular and cellular effects. It inhibits cell proliferation and induces cell cycle arrest at the G0/G1 phase, caspase-dependent apoptosis, and DNA damage in human melanoma cells . It also effectively inhibits the growth of melanoma xenografts in vivo .

Análisis Bioquímico

Biochemical Properties

Morusinol has a number of biological characteristics, including anti-inflammatory, anti-microbial, neuro-protective, and antioxidant capabilities . It has exhibited anti-tumor properties in many different forms of cancer, including breast, prostate, gastric, hepatocarcinoma, glioblastoma, and pancreatic cancer . The molecular docking study showed that this compound binds to the same pocket of p70S6K1 .

Cellular Effects

This compound has been found to inhibit cell proliferation and induce apoptosis in colorectal cancer (CRC) cells . It also triggers cytoprotective autophagy . RNA-seq analysis revealed this compound’s impact on cholesterol metabolism, downregulating key enzymes and sterol regulatory element binding transcription factor 2 (SREBF2) .

Molecular Mechanism

This compound exerts its effects at the molecular level by inhibiting the phosphorylation of p70S6K1, promoting autophagy, and slowing cell senescence . It also induces CHK1 degradation through the ubiquitin-proteasome pathway, thereby inducing cell cycle arrest, apoptosis, and DNA damage response in melanoma .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to significantly impede tumor growth over time . It has also been found to slow cell senescence .

Dosage Effects in Animal Models

The potential of this compound as an alternative treatment method for resistant malignancies needs to be explored in animal models in order to move toward clinical trials . Specific dosage effects in animal models have not been reported in the literature.

Metabolic Pathways

This compound is involved in nutrient-sensing pathways . It extends the chronological lifespan of budding yeast via a nutrient-dependent regime by at least partially targeting SCH9 .

Subcellular Localization

The subcellular localization of this compound is not explicitly reported in the literature. It is known to bind to the same pocket of p70S6K1 , suggesting that it may localize to the same subcellular compartments as this protein.

Actividad Biológica

Morusinol, a flavonoid compound derived from the root bark of Morus alba (white mulberry), has garnered attention for its diverse biological activities, particularly in the fields of anti-cancer, anti-inflammatory, and cardiovascular health. This article synthesizes current research findings on this compound's biological effects, supported by data tables and case studies.

This compound is characterized by its flavonoid structure, which includes multiple hydroxyl groups that contribute to its antioxidant properties. Its molecular formula is , and it exhibits various pharmacological activities that are beneficial in treating several diseases.

Anticancer Activity

Numerous studies have demonstrated this compound's potential as an anticancer agent. It has been shown to induce apoptosis (programmed cell death) in various cancer cell lines and inhibit tumor growth through several mechanisms.

- Cell Cycle Arrest : this compound induces cell cycle arrest by degrading CHK1, a key regulator in the DNA damage response pathway. This mechanism was particularly noted in melanoma cells, where this compound led to significant apoptosis and DNA damage response activation .

- Inhibition of Cancer Cell Migration : Research indicates that this compound can inhibit the migration of cancer cells, thereby reducing metastasis. This effect is mediated through the suppression of matrix metalloproteinases (MMPs) and other related pathways .

- Induction of Autophagy : this compound has been observed to promote autophagic processes in liver cancer cells, enhancing their sensitivity to chemotherapy agents .

Case Studies

- A study highlighted that this compound significantly inhibited the growth of liver cancer cells with an IC50 value indicating potent activity against these cells .

- Another investigation showed that this compound treatment resulted in a marked decrease in tumor volume in animal models, supporting its potential as a therapeutic agent against malignancies .

Anti-inflammatory Effects

This compound exhibits notable anti-inflammatory properties by inhibiting key enzymes involved in inflammatory processes.

- Enzyme Inhibition : this compound effectively inhibits cyclooxygenase (COX) and lipoxygenase (LOX) activities, which are critical in the synthesis of pro-inflammatory mediators such as prostaglandins and leukotrienes. Studies report IC50 values exceeding 100 μM for these enzymes .

- Reduction of Inflammatory Markers : In vitro studies have shown that this compound reduces levels of nitric oxide (NO) and other inflammatory cytokines in activated macrophages, indicating its potential use in treating inflammatory diseases .

Cardiovascular Benefits

This compound also demonstrates significant cardiovascular benefits through its antiplatelet activity.

- Platelet Aggregation Inhibition : Research indicates that this compound inhibits platelet aggregation induced by collagen and arachidonic acid in a concentration-dependent manner. In vivo studies using a ferric chloride-induced thrombosis model showed a substantial reduction in thrombus formation with this compound treatment .

- Effects on Thromboxane B2 Formation : this compound significantly reduced thromboxane B2 (TXB2) formation, a marker associated with platelet activation and thrombosis, further supporting its cardiovascular protective effects .

Summary of Findings

The following table summarizes key biological activities and findings related to this compound:

Aplicaciones Científicas De Investigación

Anticancer Properties

Morusinol has been identified as a promising candidate for cancer therapy due to its ability to inhibit cell proliferation and induce apoptosis in various cancer cell lines.

Colorectal Cancer (CRC)

A study highlighted that this compound treatment significantly suppressed cell proliferation and promoted apoptosis in CRC cells. The mechanism involved the induction of cytoprotective autophagy and downregulation of key genes associated with cholesterol metabolism, notably the sterol regulatory element binding transcription factor 2 (SREBF2) . In vivo experiments demonstrated that this compound impeded tumor growth in mouse models, suggesting its potential as an anticancer drug for CRC.

Liver Cancer

This compound exhibited selective antiproliferative effects against liver cancer cells (SK-HEP-1) with an IC50 value of 20 μM. The compound induced autophagy and G2/M cell cycle arrest while suppressing the migration and invasion of cancer cells by inhibiting the Raf/MEK/ERK signaling pathway . These findings indicate that this compound could be a valuable therapeutic agent for liver cancer treatment.

Cardiovascular Applications

This compound's antiplatelet activity has been well-documented, suggesting its utility in preventing arterial thrombosis.

Inhibition of Arterial Thrombosis

Research demonstrated that this compound significantly inhibited platelet aggregation induced by collagen and arachidonic acid in vitro. In vivo studies using a ferric chloride-induced thrombosis model revealed that this compound reduced thrombus formation by substantial percentages at various concentrations . Oral administration of this compound increased the time to occlusion in vivo, indicating its potential benefits in managing transient ischemic attacks or strokes.

Anti-inflammatory Effects

This compound has shown promise in mitigating inflammation-related conditions.

Antimicrobial Activity

Emerging research suggests that this compound possesses antimicrobial properties against various pathogens.

Bacterial Inhibition

This compound exhibited antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus. Studies indicated that it disrupts bacterial cell membranes, leading to increased cell death . This suggests potential applications in treating bacterial infections.

Neuroprotective Effects

Recent investigations have pointed to this compound's potential role in neuroprotection.

Mechanisms Against Neurodegeneration

This compound has been reported to inhibit acetylcholinesterase activity, which may have implications for treating neurodegenerative diseases like Alzheimer's . Its ability to enhance GABA levels in the brain further supports its neuroprotective profile .

Propiedades

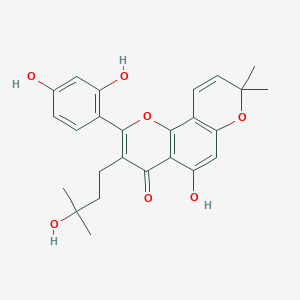

IUPAC Name |

2-(2,4-dihydroxyphenyl)-5-hydroxy-3-(3-hydroxy-3-methylbutyl)-8,8-dimethylpyrano[2,3-h]chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26O7/c1-24(2,30)9-7-16-21(29)20-18(28)12-19-15(8-10-25(3,4)32-19)23(20)31-22(16)14-6-5-13(26)11-17(14)27/h5-6,8,10-12,26-28,30H,7,9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFOKZNPZDXHDHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CC2=C(O1)C=C(C3=C2OC(=C(C3=O)CCC(C)(C)O)C4=C(C=C(C=C4)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80212149 | |

| Record name | Oxydihydromorusi | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80212149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

438.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Morusinol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030620 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

62949-93-3 | |

| Record name | 2-(2,4-Dihydroxyphenyl)-5-hydroxy-3-(3-hydroxy-3-methylbutyl)-8,8-dimethyl-4H,8H-benzo[1,2-b:3,4-b′]dipyran-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62949-93-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxydihydromorusi | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062949933 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxydihydromorusi | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80212149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OXYDIHYDROMORUSI | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IA6I4SG21V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Morusinol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030620 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

215 - 216 °C | |

| Record name | Morusinol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030620 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.